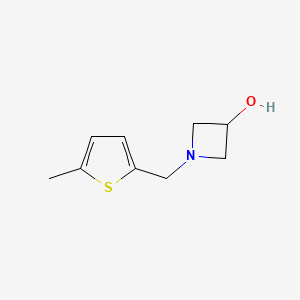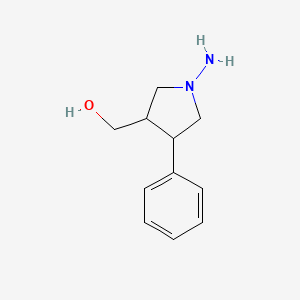
(1-Amino-4-phénylpyrrolidin-3-yl)méthanol
Vue d'ensemble
Description
“(1-Amino-4-phenylpyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a phenyl group (a benzene ring minus one hydrogen) and an amino group (NH2), both of which can contribute to its reactivity and potential biological activity.
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . This ring structure, along with the attached phenyl and amino groups, could influence the compound’s three-dimensional shape, reactivity, and interactions with biological targets.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the phenyl group could undergo electrophilic aromatic substitution, and the pyrrolidine ring could be involved in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups (like the amino group) could make it soluble in polar solvents .Applications De Recherche Scientifique
Découverte et développement de médicaments
Le cycle pyrrolidine est une caractéristique commune à de nombreux composés biologiquement actifs en raison de sa non-planéité et de sa capacité à adopter diverses conformations, ce qui est bénéfique pour la liaison à différentes cibles biologiques. La présence d'un groupe amino et d'un groupe phényle dans «(1-Amino-4-phénylpyrrolidin-3-yl)méthanol» peut contribuer de manière significative à la stéréochimie de la molécule, influençant son interaction avec les protéines énantiosélectives . Cela en fait un candidat précieux pour le développement de nouveaux médicaments aux profils biologiques sélectifs.
Chimie synthétique
En chimie synthétique, ce composé peut être utilisé comme brique de construction pour construire des molécules plus complexes. Ses groupes fonctionnels permettent diverses réactions chimiques, telles que l'alkylation, l'acylation et la conjugaison avec d'autres pharmacophores, élargissant la diversité des composés médicinaux potentiels .
Chimie verte
La synthèse de dérivés de pyrrolidine, y compris «this compound», peut être améliorée par la synthèse organique assistée par micro-ondes (MAOS). Cette méthode augmente l'efficacité synthétique et soutient les principes de la chimie verte en réduisant les temps de réaction et les sous-produits potentiellement nocifs .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(1-amino-4-phenylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-13-6-10(8-14)11(7-13)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWWODPUOMAIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1N)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





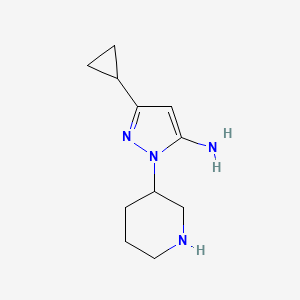



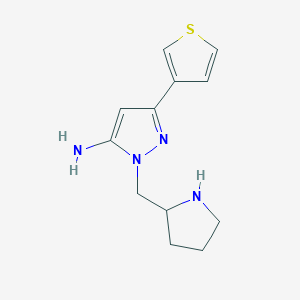
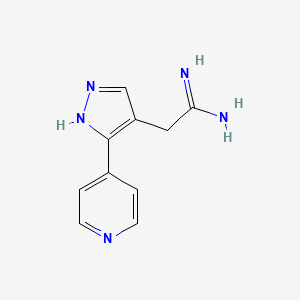
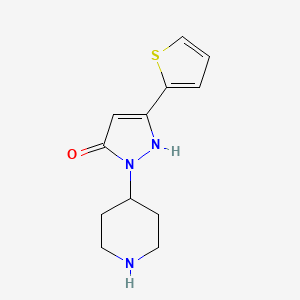
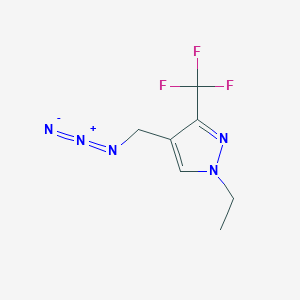
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491012.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)
